molecular formula C41H55N8O7P B12082510 Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester CAS No. 1027512-25-9

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester

Cat. No.: B12082510
CAS No.: 1027512-25-9
M. Wt: 802.9 g/mol
InChI Key: QDVVHDWLKVWLFU-UHFFFAOYSA-N
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Description

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester is a complex organic compound with a unique structure This compound is characterized by its phosphoramidous acid core, which is modified with various functional groups, including cyanoethyl and diazenyl groups

Preparation Methods

The synthesis of Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester involves multiple steps. The synthetic route typically starts with the preparation of the phosphoramidous acid core, followed by the introduction of the cyanoethyl and diazenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the diazenyl groups makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl groups can participate in electron transfer reactions, while the cyanoethyl group can act as a nucleophile in biochemical processes. These interactions can modulate the activity of target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester can be compared with other phosphoramidous acid derivatives. Similar compounds include:

  • Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[2-(4-methoxyphenyl)diazenyl]hexyl ester
  • Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[2-(4-chlorophenyl)diazenyl]hexyl ester

The presence of the diazenyl and cyanoethyl groups differentiates it from other phosphoramidous acid derivatives and contributes to its specific reactivity and applications .

Biological Activity

Phosphoramidous acids and their derivatives have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the context of drug development. The compound , Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester], is a complex molecule that may exhibit various biological activities. This article aims to explore its synthesis, biological properties, and potential applications based on existing literature.

Synthesis and Structural Characteristics

The synthesis of phosphoramidous acids typically involves the reaction of phosphorous trichloride with amines or the corresponding phosphoramidates. The specific compound under investigation features a complex structure with multiple functional groups that may influence its biological activity. Notably, the presence of the diazenyl group suggests potential interactions with biological targets such as enzymes or receptors.

Antitumor Activity

Studies on related phosphoramidate compounds have demonstrated significant antitumor activity. For instance, phosphoramidates derived from 5-fluoro-2'-deoxyuridine exhibited IC50 values ranging from 0.30 to 0.40 µM against various leukemia cell lines . Although specific data for the compound is limited, the structural similarities suggest a potential for similar antitumor effects.

The mechanism by which phosphoramidous acids exert their biological effects often involves modulation of nucleic acid metabolism. For example, studies indicate that certain phosphoramidates can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition can lead to reduced proliferation of cancer cells.

Interaction with Receptors

The compound's structural components may also allow it to interact with various receptors in the body. For instance, compounds containing similar diazenyl structures have been shown to affect serotonin receptors (5-HT2A), which play a role in mood regulation and perception . Such interactions could indicate a broader pharmacological profile beyond antitumor activity.

Case Studies and Research Findings

While direct studies on the specific compound are scarce, related research provides insights into its potential effects:

  • Antitumor Studies : Research on phosphoramidates has shown varying degrees of cytotoxicity against different cancer cell lines. For example, a study demonstrated that certain phosphoramidates could induce apoptosis in leukemia cells through TS inhibition .
  • Pharmacokinetics : Stability studies indicate that many phosphoramidate compounds remain intact in biological fluids for extended periods, suggesting favorable pharmacokinetic properties .
  • Biophysical Properties : The incorporation of phosphoramidate linkages in oligonucleotides has been shown to enhance nuclease stability and improve cellular uptake . This suggests that modifications similar to those present in the compound could enhance its therapeutic potential.

Data Tables

Property Value/Description
IC50 (Antitumor) 0.30 - 0.40 µM (related compounds)
Stability >99% intact after 48 hours in serum
Mechanism Inhibition of thymidylate synthase
Receptor Interaction Potential interaction with 5-HT2A receptors

Properties

CAS No.

1027512-25-9

Molecular Formula

C41H55N8O7P

Molecular Weight

802.9 g/mol

IUPAC Name

3-[6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H55N8O7P/c1-29(2)48(30(3)4)57(56-25-13-20-42)55-24-10-8-7-9-23-54-41-34-15-12-22-47-21-11-14-31(40(34)47)26-37(41)46-45-36-28-38(52-5)35(27-39(36)53-6)44-43-32-16-18-33(19-17-32)49(50)51/h16-19,26-30H,7-15,21-25H2,1-6H3

InChI Key

QDVVHDWLKVWLFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCOC1=C(C=C2CCCN3C2=C1CCC3)N=NC4=C(C=C(C(=C4)OC)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC)OCCC#N

Origin of Product

United States

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